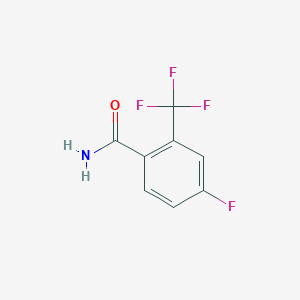

4-Fluoro-2-(trifluoromethyl)benzamide

Beschreibung

Overview of Benzamide (B126) Chemistry in Pharmaceutical and Agrochemical Sciences

Benzamides are a class of organic compounds containing a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. In the pharmaceutical industry, benzamide derivatives are integral to numerous therapeutic agents, including antipsychotics, anti-inflammatory drugs, and antimicrobials. Their ability to interact with various biological targets has made them a versatile scaffold in drug design.

In the realm of agrochemical sciences, benzamides have been successfully developed as herbicides, fungicides, and insecticides. Their mode of action in agricultural applications often involves the disruption of essential biological processes in pests and weeds, contributing to crop protection and improved agricultural yields. The broad-spectrum applicability of benzamides in both pharmaceuticals and agrochemicals underscores the significance of this chemical class in scientific research and development.

Significance of Fluorine and Trifluoromethyl Substituents in Organic Chemistry

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in medicinal and materials chemistry to modulate their physicochemical and biological properties. Fluorine, being the most electronegative element, can significantly alter the electron distribution within a molecule. This can influence properties such as acidity and basicity, which in turn can affect a compound's bioavailability.

The trifluoromethyl group is particularly valued for its strong electron-withdrawing nature and its contribution to increased lipophilicity, or the ability of a compound to dissolve in fats and lipids. Enhanced lipophilicity can improve the absorption and transport of a molecule in biological systems. nist.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which often imparts greater metabolic stability to the molecule, meaning it is less susceptible to being broken down by enzymes in the body. nist.gov This increased stability can lead to a longer duration of action for a drug. The trifluoromethyl group is also often used as a bioisostere for other chemical groups, such as a chlorine atom, due to their similar steric profiles. nist.gov

Research Context and Current Challenges in Developing Novel Benzamide Derivatives

The development of novel benzamide derivatives is an active area of research, driven by the need for more effective and selective therapeutic and agrochemical agents. A significant focus of current research is the design of isoform-selective inhibitors, particularly in the context of enzymes like histone deacetylases (HDACs), which are targets for cancer therapy. The challenge lies in creating molecules that can differentiate between closely related enzyme isoforms to minimize off-target effects.

Another challenge in the development of new benzamide derivatives is overcoming drug resistance. In both medicine and agriculture, the emergence of resistance to existing treatments necessitates the continuous innovation of new compounds with novel mechanisms of action. Researchers are also focused on improving the pharmacokinetic profiles of benzamide derivatives to enhance their efficacy and reduce the required dosage. This involves optimizing properties such as solubility, membrane permeability, and metabolic stability. The development of cost-effective and environmentally friendly synthetic routes for these complex molecules also remains a significant hurdle in their path to commercialization.

Historical Perspective of Fluorinated Benzamide Derivatives in Scientific Literature

The history of fluorinated benzamide derivatives is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, the systematic exploration of fluorinated compounds in medicinal chemistry began much later. jst.go.jp The introduction of fluorine into drug candidates became a more common practice in the mid-20th century, with the first fluorinated drug being commercialized in 1955. nist.gov

The investigation into the structures of fluorinated benzamides, in particular, has been a subject of study over the past three decades. mdpi.com This period has seen a significant increase in the number of published and archived datasets on benzamide crystal structures. mdpi.com The development of new and safer fluorinating agents has played a crucial role in advancing the synthesis of these compounds. researchgate.netnih.gov Early methods often involved harsh and hazardous reagents, but modern techniques have allowed for the more precise and safer introduction of fluorine into complex molecules. nih.gov This has facilitated the synthesis and evaluation of a wide range of fluorinated benzamide derivatives, contributing to their growing importance in various fields of chemical research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJKVZCCWLPFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345585 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207919-06-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207919-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207919-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Fluoro-2-(trifluoromethyl)benzamide Derivatives

NMR spectroscopy is a powerful method for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer a comprehensive picture of the proton, carbon, and fluorine environments, respectively.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the amide (-CONH₂) protons. The aromatic region typically displays complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The three aromatic protons (H-3, H-5, and H-6) give rise to distinct signals. The electron-withdrawing nature of both the trifluoromethyl (-CF₃) and amide (-CONH₂) groups, along with the fluorine atom, significantly influences the chemical shifts of these protons, generally shifting them downfield.

H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -F and -CONH₂ groups. Its signal is expected to appear at a distinct chemical shift with coupling to H-5 and the fluorine at C-4.

H-5: Situated meta to the -CF₃ and -CONH₂ groups and ortho to the -F atom, the signal for H-5 will be influenced by couplings to H-3, H-6, and the C-4 fluorine.

H-6: This proton is ortho to the amide group and meta to the -CF₃ and -F groups. Its signal is anticipated to be a doublet of doublets due to coupling with H-5 and H-3.

The amide group protons (-NH₂) typically appear as two broad singlets, although their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a solvent like DMSO-d₆, these protons are often well-resolved.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

|---|---|---|---|

| H-3 | ~7.8-8.0 | d (doublet) | ³J(H-H) with H-5 |

| H-5 | ~7.4-7.6 | ddd (doublet of doublet of doublets) | ³J(H-H) with H-3 and H-6, ⁴J(H-F) with C4-F |

| H-6 | ~7.6-7.8 | dd (doublet of doublets) | ³J(H-H) with H-5, ⁴J(H-H) with H-3 |

| -NH₂ | ~7.5-8.5 (solvent dependent) | br s (broad singlet) | - |

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The chemical shifts are influenced by the attached atoms and neighboring functional groups. Furthermore, the presence of fluorine atoms leads to characteristic splitting of carbon signals due to carbon-fluorine (C-F) coupling.

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the downfield region, around 165-170 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

C-1 (ipso-C): The carbon bearing the amide group.

C-2 (ipso-C): The carbon attached to the -CF₃ group will show a characteristic quartet splitting due to coupling with the three fluorine atoms (¹J(C-F)).

C-3: This carbon's signal will be split due to coupling with the -CF₃ group (²J(C-F)) and the C-4 fluorine (³J(C-F)).

C-4 (ipso-C): The carbon bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C-F)).

C-5: This signal will be split by coupling to the C-4 fluorine (²J(C-F)) and potentially the -CF₃ group (⁴J(C-F)).

C-6: This carbon will show coupling to the C-4 fluorine (³J(C-F)).

Trifluoromethyl Carbon (-CF₃): This carbon signal appears as a prominent quartet due to the large one-bond coupling with the three attached fluorine atoms (¹J(C-F)).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~167 | s (singlet) or t (triplet) | - |

| C-1 | ~134 | d (doublet) | ⁴J(C-F) ~ 1-3 |

| C-2 | ~128 (q) | q (quartet) | ²J(C-F) ~ 30-35 |

| C-3 | ~132 | d (doublet) | ³J(C-F) ~ 8-10 |

| C-4 | ~165 (d) | d (doublet) | ¹J(C-F) ~ 250-260 |

| C-5 | ~115 | d (doublet) | ²J(C-F) ~ 20-25 |

| C-6 | ~130 | s (singlet) or d (doublet) | - |

| -CF₃ | ~123 | q (quartet) | ¹J(C-F) ~ 270-275 |

¹⁹F NMR Spectroscopy for Fluorine Environment Determination

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.

Aromatic Fluorine (C4-F): The fluorine atom attached to the aromatic ring will appear as a singlet or a finely split multiplet. Its chemical shift is characteristic of an aryl fluoride (B91410).

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the -CF₃ group will give rise to a single, sharp singlet. The chemical shift for -CF₃ groups on an aromatic ring typically falls within a well-defined range. rsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| C4-F | -105 to -115 | s (singlet) or m (multiplet) |

| -CF₃ | -60 to -65 | s (singlet) |

Two-Dimensional NMR Techniques for Complex Structure Assignment

While 1D NMR spectra provide essential information, complex molecules often require 2D NMR techniques for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons (H-3, H-5, H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-3/H-3, C-5/H-5, and C-6/H-6.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound, as provided by the NIST Chemistry WebBook, displays several characteristic absorption bands. nist.gov

N-H Stretching: Primary amides typically show two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong, sharp absorption peak characteristic of the carbonyl group in an amide is expected between 1630 and 1690 cm⁻¹. This is often the most intense band in the spectrum. masterorganicchemistry.com

N-H Bending (Amide II band): This band appears in the 1550-1640 cm⁻¹ region and is associated with the bending vibration of the N-H bond.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-F Stretching: Strong absorption bands for the C-F bonds of the aryl fluoride and the trifluoromethyl group are expected in the 1000-1400 cm⁻¹ region. The -CF₃ group often shows multiple strong, characteristic bands.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring appear in the fingerprint region below 900 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | 3100 - 3500 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1630 - 1690 | Strong, Sharp |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1550 - 1640 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-F Stretch | -CF₃ and Ar-F | 1000 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound upon ionization. The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 207.13 g/mol ) from the NIST database shows a clear molecular ion peak and several characteristic fragment ions. nist.gov

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule radical cation is observed at a mass-to-charge ratio (m/z) of 207. This confirms the molecular weight of the compound.

Key Fragmentation Pathways:

Loss of Amine Radical (•NH₂): A common fragmentation for primary amides is the loss of •NH₂, resulting in the formation of a benzoyl cation. A peak at m/z 191 ([M-16]⁺) would correspond to this fragmentation.

Loss of Water (H₂O): Under certain conditions, primary amides can lose water, although this is less common in EI-MS.

Formation of the Aroylium Ion: The most prominent fragmentation pathway often involves the cleavage of the C-N bond to lose the amino group, forming the 4-fluoro-2-(trifluoromethyl)benzoyl cation at m/z 191.

Loss of CO: The aroylium ion can further lose a molecule of carbon monoxide (CO) to form a fluorinated trifluoromethylphenyl cation at m/z 163 ([M-16-28]⁺).

Loss of Fluorine or CF₃: Fragmentation involving the loss of a fluorine atom (•F) from the molecular ion or subsequent fragments can also occur.

Table 5: Major Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 207 | [M]⁺ (Molecular Ion) | [C₈H₅F₄NO]⁺ |

| 191 | [M - NH₂]⁺ | [C₈H₃F₄O]⁺ |

| 163 | [M - NH₂ - CO]⁺ | [C₇H₃F₄]⁺ |

| 143 | [C₇H₃F₃]⁺ (Loss of F from m/z 163) | [C₇H₃F₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₅F₄NO. nist.govnist.gov This calculated value is then compared against the experimentally determined mass from an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer. nih.gov

The exceptional mass accuracy of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas. A close correlation between the measured and calculated mass provides strong evidence for the correct molecular formula. The NIST Chemistry WebBook lists the molecular weight of this compound as 207.1250. nist.govnist.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅F₄NO |

| Calculated Exact Mass (Da) | 207.1250 |

X-ray Crystallography for Solid-State Structural Analysis

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094 |

| b (Å) | 7.248 |

| c (Å) | 14.517 |

| β (°) | 105.116 |

| Volume (ų) | 1431.6 |

Note: Data presented is for 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide monohydrate as an illustrative example. eurjchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for identifying the presence of chromophores—parts of a molecule that absorb light—which typically include aromatic rings and functional groups with double bonds or lone pairs of electrons.

The this compound molecule contains a substituted benzene ring and a benzamide functional group, which constitute its primary chromophores. The benzene ring is expected to exhibit characteristic absorption bands. The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are influenced by the electronic effects of the fluoro, trifluoromethyl, and amide substituents on the aromatic ring. While a specific UV-Vis spectrum for this compound is not detailed in the NIST database, it is noted that concentration information was unavailable to derive molar absorptivity values from the provided gas-phase spectrum data. nist.gov Analysis in a suitable solvent would reveal characteristic λmax values indicative of the electronic transitions within the molecule.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Trifluoromethyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net It is a cornerstone of structure-based drug design, helping to predict binding modes and estimate the strength of the interaction.

To perform a docking simulation for 4-Fluoro-2-(trifluoromethyl)benzamide, a three-dimensional structure of a target protein is required, usually obtained from a repository like the Protein Data Bank (PDB). The simulation involves placing the ligand in the binding site of the receptor and sampling numerous orientations and conformations to find the one with the most favorable binding energy. nih.gov

The output is a "docking score," typically in units of kcal/mol, which estimates the binding affinity. A more negative score indicates a stronger predicted interaction. nih.gov The simulation also provides the top-ranked "pose," which is the predicted binding mode. This pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. researchgate.net For example, the amide group of this compound could act as both a hydrogen bond donor (via N-H) and acceptor (via C=O), while the fluorinated phenyl ring could engage in hydrophobic or pi-stacking interactions. najah.edu

Table 2: Example of Predicted Interactions from a Molecular Docking Simulation (Note: This table is a hypothetical representation of docking results for illustrative purposes.)

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Amide N-H | Asp 129 (Backbone C=O) | Hydrogen Bond | 2.1 |

| Amide C=O | Arg 82 (Side Chain N-H) | Hydrogen Bond | 2.9 |

| Phenyl Ring | Phe 152 | Pi-Pi Stacking | 4.5 |

| Trifluoromethyl Group | Val 101, Leu 104 | Hydrophobic Interaction | N/A |

| Fluoro Group | Thr 83 (Side Chain O-H) | Halogen Bond/Dipole | 3.1 |

Halogen bonds are non-covalent interactions where a halogen atom (in this case, fluorine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain. nih.govnih.govsemanticscholar.org The fluorine atom in this compound, while the least polarizable of the halogens, can still participate in these interactions, which can significantly contribute to binding affinity and specificity. researchgate.net

During the analysis of docking poses, specific attention is paid to the geometry of potential halogen bonds. A classic halogen bond is characterized by a distance shorter than the sum of the van der Waals radii of the two interacting atoms and a C-X···O/N angle (where X is the halogen) close to 180 degrees. nih.gov Computational studies show that these interactions are highly directional and can be comparable in strength to hydrogen bonds, making them a valuable tool in rational drug design. nih.gov The presence of a trifluoromethyl group can further enhance the electrophilic nature of the aromatic ring, potentially influencing the strength of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding variations in their biological activities.

To develop a QSAR model relevant to this compound, a dataset of structurally similar benzamide (B126) derivatives with experimentally measured biological activity (e.g., IC50 values against a specific enzyme) is required. nih.gov For each molecule in the series, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, radius of gyration.

Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological descriptors: Indices that describe molecular branching and connectivity.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net A statistically significant 3D-QSAR model, for instance, might yield an equation like:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

A robust QSAR model, once validated using internal and external test sets of compounds, can be used to predict the activity of new, unsynthesized molecules like this compound. researchgate.net The model provides insight into which molecular features are most important for activity, thereby guiding the design of more potent analogues. For example, a model might reveal that higher hydrophobicity and the presence of a hydrogen bond acceptor in a specific region are beneficial for activity, guiding further chemical modifications. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of molecules with their 3D shapes and steric and electrostatic fields. This technique is instrumental in drug design for optimizing lead compounds.

A specific CoMFA study for this compound, which would include details on the alignment of a series of analogues, the generation of steric and electrostatic contour maps, and statistical validation (such as q² and r² values), is not available in the reviewed literature. While studies on other benzamide-type molecules exist, demonstrating the utility of CoMFA in understanding their structure-activity relationships, these findings cannot be extrapolated to this compound without a dedicated study. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Similar to CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that evaluates the similarity of molecules based on various physicochemical fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. The resulting contour maps help visualize where modifications to a molecule might enhance its activity.

No dedicated CoMSIA investigation for this compound has been published. Research on related classes of compounds, such as other benzamide derivatives, has shown CoMSIA to be a powerful predictive tool, but the specific similarity indices and field contributions for this compound have not been determined. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The in silico prediction of ADMET properties is a critical step in evaluating the drug-likeness of a compound, helping to identify potential liabilities early in the discovery process. These predictions are based on a molecule's structure and physicochemical properties.

A detailed ADMET profile specifically calculated for this compound is not present in the available scientific literature. Such a profile would typically be presented in a data table format, listing parameters like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities. While general ADMET prediction tools and studies on similar fluorinated compounds are common, the specific values for this compound remain uncalculated or unpublished. jonuns.comscispace.com

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide valuable insights into its conformational flexibility, stability of different conformers, and interactions with biological macromolecules or solvents.

There are no specific molecular dynamics simulation studies for this compound reported in the scientific literature. Consequently, information regarding its conformational dynamics, interaction energies, and structural stability over time is not available.

Biological Activities and Mechanistic Studies of 4 Fluoro 2 Trifluoromethyl Benzamide Derivatives

Anticancer Activity and Mechanisms of Action

The quest for novel and more effective anticancer therapeutics has led to the exploration of various synthetic compounds, including derivatives of 4-fluoro-2-(trifluoromethyl)benzamide. These compounds have demonstrated notable potential in curbing the growth of cancer cells through various mechanisms. Fluorinated organic molecules are of particular interest in medicinal chemistry as the inclusion of fluorine can lead to improved pharmacological properties. nih.gov

A key indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Studies have shown that benzimidazole (B57391) derivatives incorporating fluorine exhibit significant anti-proliferative activity against various cancer cell lines. acgpubs.orgresearchgate.net The presence of fluorine atoms on the phenyl ring attached to the benzimidazole moiety has been shown to be a critical factor influencing the inhibitory potential of these compounds. acgpubs.org For instance, certain fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against all tested cancer cell lines in studies. acgpubs.orgresearchgate.net

Research on other related structures, such as trifluoromethoxy proguanil (B194036) derivatives, has also highlighted the potent anti-proliferative capabilities of fluorine-containing compounds. nih.gov In one study, newly synthesized biguanide (B1667054) derivatives containing fluorine atoms, particularly trifluoromethoxy compounds, showed strong anti-proliferative abilities. nih.gov Specifically, derivatives with n-pentyl to n-octyl groups demonstrated significantly better anti-cancer abilities than the parent compound, proguanil, in five human cancer cell lines. nih.gov

The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines, with notable activity observed against breast cancer (MCF-7) and lung cancer (A-549) cells. researchgate.netrsc.org For example, a study on a phosphomolybdate based hybrid solid demonstrated considerable inhibitory effects against MCF-7 and A549 cancer cells, with IC50 values of 32.11 μmol L−1 and 25.17 μmol L−1, respectively. rsc.org The anti-proliferative activity was found to be mediated by arresting the cell cycle in the S phase for A549 cells and the G2/M phase for MCF-7 cells, ultimately leading to cell death through apoptosis and necrosis. rsc.org

In another study, a benzimidazole derivative, se-182, exhibited significant dose-dependent cytotoxic effects against A549 and MCF-7 cell lines, among others. jksus.org The IC50 value against A549 cells was 15.80 µM. jksus.org Similarly, research on N-(benzimidazol-2-yl)-substituted benzamide (B126) derivatives revealed that most compounds in the series demonstrated significant antiproliferative activity against MCF7 cancer cells, with IC50 values for the most active compound ranging from 3.84 to 13.10 μM. acgpubs.org

The following table summarizes the cytotoxic activity of selected related compounds against MCF-7 and A-549 cell lines.

| Compound/Derivative Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Phosphomolybdate based hybrid solid | MCF-7 | 32.11 μmol L−1 | rsc.org |

| Phosphomolybdate based hybrid solid | A-549 | 25.17 μmol L−1 | rsc.org |

| Benzimidazole derivative (se-182) | A-549 | 15.80 µM | jksus.org |

| N-(benzimidazol-2-yl)-substituted benzamide (Compound 9) | MCF-7 | 3.84 - 13.10 μM | acgpubs.org |

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit specific enzymes and signaling pathways crucial for cancer progression. One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and found to be potent inhibitors of the Hh signaling pathway. nih.gov One of the most potent compounds, 13d, exhibited an IC50 of 1.44 nM against the Hh signaling pathway, which was more potent than the positive control drug, vismodegib. nih.gov

In addition to the Hedgehog pathway, other enzymatic targets are also under investigation. For instance, some salicylanilides have been shown to inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinases. mdpi.com Furthermore, a novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter, which is involved in multidrug resistance in cancer cells. nih.gov This inhibition restored the efficacy of chemotherapeutic drugs in colon cancer cell lines. nih.gov

Anti-inflammatory Properties

Derivatives of this compound have also demonstrated significant anti-inflammatory properties. For example, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide has been identified as a novel anti-inflammatory EGFR inhibitor. researchgate.netelsevierpure.com This compound was shown to significantly and dose-dependently inhibit LPS-induced iNOS expression and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inactivating NF-κB in peritoneal macrophages. researchgate.net

Other related fluorinated compounds have also been investigated for their anti-inflammatory effects. A series of novel 4'-fluoro-2'-hydroxychalcone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net The study found a close correlation between the anti-inflammatory activity of the chalcones and their dihydropyrazole derivatives. researchgate.net Docking studies suggested that the anti-inflammatory mechanism of these compounds involves binding to the active site of COX-2. researchgate.net

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens has necessitated the development of new antimicrobial agents. Fluorine-containing compounds have shown promise in this area.

Several studies have highlighted the antibacterial potential of trifluoromethyl-containing benzamide derivatives, particularly against Gram-positive bacteria. A series of (1,3,4-oxadiazol-2-yl)benzamides bearing trifluoromethoxy (OCF3), trifluoromethylsulfonyl (SO2CF3), trifluoromethylthio (SCF3), and pentafluorosulfanyl (SF5) groups exhibited potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.06 μg/mL. nih.gov These compounds were found to be bacteriostatic and capable of reducing the burden of intracellular MRSA within infected macrophages, an advantage over vancomycin. nih.gov

In another study, fluoro and trifluoromethyl-substituted salicylanilide (B1680751) derivatives were synthesized and showed specific inhibition of S. aureus with MIC values ranging from 0.25–64 µg/mL. nih.gov One particular compound, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, demonstrated excellent activity against nine MRSA and three vancomycin-resistant S. aureus (VRSA) strains with MICs of 0.031–0.062 µg/mL, significantly better than methicillin (B1676495) and vancomycin. nih.gov

While many derivatives show strong activity against Gram-positive bacteria, efficacy against Gram-negative pathogens has also been reported. For instance, a study on darobactin (B12373904), a bicyclic heptapeptide (B1575542) antibiotic, led to the development of a non-natural derivative, darobactin 9, which showed significantly improved activity against Pseudomonas aeruginosa (0.125 μg/mL) and Acinetobacter baumannii (1–2 μg/mL), as well as MDR clinical isolates of E. coli (1–2 μg/mL) and Klebsiella pneumoniae (1–4 μg/mL). rsc.org

The following table provides a summary of the minimum inhibitory concentrations (MIC) of selected derivatives against various bacteria.

| Compound/Derivative Type | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| (1,3,4-oxadiazol-2-yl)benzamides | MRSA | As low as 0.06 | nih.gov |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA and VRSA | 0.031–0.062 | nih.gov |

| Darobactin 9 | Pseudomonas aeruginosa | 0.125 | rsc.org |

| Darobactin 9 | Acinetobacter baumannii | 1-2 | rsc.org |

| Darobactin 9 | MDR E. coli | 1-2 | rsc.org |

| Darobactin 9 | MDR Klebsiella pneumoniae | 1-4 | rsc.org |

Antifungal Activity against Fungal Strains

The search for novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Benzamide derivatives have been explored for their potential as fungicides. The presence of halogen substituents on the benzamide ring has been shown to influence antifungal efficacy.

Research into novel benzamide derivatives containing a triazole moiety has indicated that the presence of a fluorine or chlorine atom on the benzene (B151609) ring can significantly improve antifungal activity. researchgate.net Conversely, the introduction of a trifluoromethyl (CF3) group has been observed to decrease activity to varying degrees in some series of compounds. researchgate.net This suggests a complex structure-activity relationship where the electron-withdrawing nature and steric bulk of the substituents play a crucial role.

In one study, a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized and tested against several phytopathogenic fungi. The results showed that derivatives with a fluorine atom exhibited good activity. For instance, a 2-fluoro substituted derivative showed an EC50 value of 1.90 µg/mL against Alternaria solani. researchgate.net

Another study on trifluoromethylphenyl amides identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as a compound with strong and broad-spectrum antifungal activity against various Colletotrichum and Phomopsis species. nih.gov While not a direct derivative of the title compound, this highlights the potential of the trifluoromethylphenyl moiety in the design of antifungal agents.

The table below summarizes the antifungal activity of some benzamide derivatives, illustrating the influence of different substituents.

| Compound Derivative | Fungal Strain | Activity (EC50 in µg/mL) |

| 2-Fluoro-substituted benzamide triazole | Alternaria solani | 1.90 |

| 4-Chloro-substituted benzamide triazole | Alternaria solani | 2.00 |

| Unsubstituted benzamide triazole | Alternaria solani | >50 |

| 4-Trifluoromethyl-substituted benzamide triazole | Alternaria solani | >50 |

Anti-biofilm Activity

Bacterial and fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. The ability to inhibit or disrupt biofilm formation is a key therapeutic goal. While direct studies on the anti-biofilm activity of this compound are limited, research on structurally related compounds provides insights into their potential.

For example, a study on fluoro and trifluoromethyl-substituted salicylanilides, which share an amide linkage, demonstrated significant activity against multidrug-resistant Staphylococcus aureus. nih.gov One derivative, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, was found to be effective in reducing pre-formed S. aureus biofilms. nih.gov This suggests that the trifluoromethylphenyl amide scaffold could be a valuable component in the design of anti-biofilm agents.

Furthermore, novel benzimidazole derivatives, which also feature an aromatic ring system, have been shown to possess broad-spectrum anti-biofilm activity at nanomolar concentrations against both Gram-negative and Gram-positive bacteria. nih.gov This indicates that aromatic compounds with specific substitutions can effectively interfere with biofilm formation. Although the core structures are different, the general principle of targeting biofilm formation with substituted aromatic amides holds promise.

Neurological Activities (e.g., Potassium Channel Blocker, Antiepileptic Potential)

Targeting Voltage-Gated Potassium Channels

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability, and their modulation represents a therapeutic strategy for various neurological disorders. researchgate.net A class of benzamide derivatives has been identified as inhibitors of the Kv1.3 potassium channel, which is involved in T-cell activation and is a target for autoimmune diseases. nih.govnih.gov

The structure-activity relationship of these benzamide Kv1.3 inhibitors has been explored, revealing that modifications to the benzamide moiety and the central scaffold can significantly impact potency. nih.gov For instance, in one series of inhibitors, cis-isomers of hydroxy derivatives and trans-isomers of carbamate (B1207046) derivatives showed higher potency, with some compounds achieving IC50 values in the nanomolar range. nih.gov This highlights the stereochemical and substituent-dependent nature of the interaction with the channel. While these studies did not specifically include a 4-fluoro-2-(trifluoromethyl) substitution pattern, they establish the benzamide core as a valid scaffold for targeting Kv channels.

Potential in Epileptic Paroxysmal Seizures

The modulation of ion channels is a primary mechanism of action for many antiepileptic drugs. nih.gov Potassium channel openers, in particular, can reduce neuronal hyperexcitability and thus have anticonvulsant effects. Research has identified N-pyridyl and pyrimidine (B1678525) benzamides as openers of KCNQ2/Q3 potassium channels, which are implicated in a rare form of epilepsy. researchgate.net

Additionally, other benzamide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov While the exact mechanisms are varied, they often involve the modulation of ion channels. The introduction of fluorine and trifluoromethyl groups into potential drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and membrane permeability, which are crucial for drugs targeting the central nervous system. nih.gov For example, fluorinated benzodiazepine (B76468) derivatives have been explored for their antiepileptic potential, suggesting that fluorination can be a beneficial modification for this class of drugs. nih.gov

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties are of significant interest. The antioxidant capacity of benzamide derivatives has been investigated, with studies showing that the substitution pattern on the aromatic rings plays a key role.

A study on N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups demonstrated that these compounds can exhibit significant antioxidant activity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The presence of electron-donating groups like hydroxy and methoxy groups was found to enhance the antioxidant properties. nih.gov

Furthermore, theoretical studies on the effects of fluorination on the antioxidant ferulic acid have shown that the introduction of fluorine can alter the stability, solubility, and molecular polarity of the parent compound, potentially improving its pharmacological activity. nih.gov This suggests that a fluoro-substituted benzamide scaffold could possess favorable antioxidant properties, although experimental validation for this compound derivatives is needed.

Sodium Channel Modulatory Effects (e.g., Na(v)1.7)

Voltage-gated sodium channels, particularly the Na(v)1.7 subtype, are critical targets for the development of novel analgesics. nih.gov Genetic studies have shown that loss-of-function mutations in the gene encoding Na(v)1.7 lead to an inability to feel pain, making it a highly validated target.

Aryl sulfonamides, which are structurally related to benzamides, have been extensively investigated as selective inhibitors of Na(v)1.7. researchgate.netnih.gov These compounds bind to the voltage-sensing domain of the channel, stabilizing its inactivated state and thereby blocking nerve signals. Optimization of these sulfonamide derivatives has focused on improving potency, selectivity over other sodium channel subtypes (to avoid cardiac and CNS side effects), and pharmacokinetic properties. researchgate.net

The development of potent and selective Na(v)1.7 inhibitors has been challenging, but the aryl sulfonamide and related scaffolds have shown considerable promise in preclinical studies. researchgate.net While direct evidence for this compound derivatives as Na(v)1.7 modulators is not prominent, the principles of targeting this channel with substituted aromatic amides and sulfonamides are well-established.

Antinociceptive Effects in Pain Models

While direct evidence for the antinociceptive (pain-relieving) properties of this compound derivatives is not available in the reviewed scientific literature, the benzamide scaffold is a component of various biologically active compounds. For instance, studies on other substituted benzamides have shown anti-inflammatory and analgesic activities. The potential for a compound to exhibit antinociceptive effects is often evaluated in preclinical animal models that simulate different types of pain, such as acute thermal pain (e.g., tail immersion test), inflammatory pain (e.g., carrageenan-induced paw edema), and neuropathic pain (e.g., spinal nerve ligation).

For a compound like this compound, any potential antinociceptive effects would be hypothesized to arise from its interaction with specific biological targets involved in pain signaling pathways. These could include ion channels, such as sodium channels, or various receptors and enzymes. For example, research on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide demonstrated significant antinociceptive effects in a mouse model of acute pain. nih.gov The mechanism was suggested to involve both serotonergic and opioidergic pathways. nih.gov Similarly, 5-fluoro-2-oxindole has been shown to inhibit neuropathic and inflammatory pain. mdpi.com These examples from other fluorine-containing compounds illustrate the potential for this class of molecules to interact with pain-modulating systems.

Selectivity over Other Sodium Channel Subtypes

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in neurons. nih.gov There are nine different subtypes of sodium channels (Nav1.1-Nav1.9), and some of these are key targets for analgesic drugs. For instance, subtypes Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in the peripheral nervous system and have been genetically and pharmacologically validated as critical players in pain transmission. Therefore, developing subtype-selective sodium channel blockers is a major goal in pain research, as it could lead to effective analgesia with fewer side effects than non-selective blockers.

There is no specific information in the available literature regarding the activity or selectivity of this compound derivatives on sodium channel subtypes. Achieving selectivity is a significant challenge due to the high degree of structural similarity in the pore region of the different subtypes. nih.gov Researchers use electrophysiological techniques to screen compounds against a panel of recombinant sodium channel subtypes expressed in cell lines to determine their potency and selectivity. A compound that potently inhibits Nav1.7, for example, while having little effect on the cardiac subtype (Nav1.5) or central nervous system subtypes (like Nav1.1, Nav1.2), would be considered a promising candidate for a novel analgesic.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure.

Impact of Fluorine and Trifluoromethyl Groups on Biological Activity

The incorporation of fluorine and trifluoromethyl (CF3) groups is a common strategy in drug design to enhance a molecule's pharmacological properties. mdpi.com

The fluorine atom is small and highly electronegative. Its substitution for a hydrogen atom can have several effects:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of the compound.

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com

The trifluoromethyl group (CF3) is a bulky and strongly electron-withdrawing group with high lipophilicity. Its effects include:

Increased Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity, which can improve its absorption and distribution in the body. mdpi.com

Enhanced Metabolic Stability: Similar to a single fluorine atom, the CF3 group is very stable and can block metabolic attack at its position of attachment. mdpi.com

Improved Binding Interactions: The CF3 group can fit into specific hydrophobic pockets in a target protein, leading to enhanced binding affinity. Its strong electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, which can be critical for target interaction.

In a series of salicylanilide derivatives, the inclusion of fluoro and trifluoromethyl substituents was explored to develop potent antibacterial agents. nih.gov This highlights the general utility of these groups in modifying biological activity. A study on novel benzamide derivatives with antifungal activity noted that the presence of a fluorine atom on the benzene ring significantly improved activity, whereas a trifluoromethyl group decreased it, demonstrating that the effects of these substituents are highly dependent on the specific molecular scaffold and biological target. nih.gov

Influence of Substituent Position and Nature on Efficacy

The position and chemical nature of substituents on a drug molecule are critical determinants of its efficacy. The specific arrangement of functional groups in three-dimensional space dictates how the molecule interacts with its biological target.

Nature of Substituents: The type of substituent also plays a crucial role. For example, replacing an electron-withdrawing group like the trifluoromethyl group with an electron-donating group like a methoxy group would drastically alter the electronic properties of the aromatic ring. This, in turn, can affect how the molecule interacts with its target. Similarly, changing the size of the substituent can impact how well the molecule fits into a binding pocket.

SAR studies on benzimidazole derivatives have shown that the type and position of substituents on the ring system can significantly impact their antiviral activity by affecting interactions with viral enzymes. While specific SAR data for this compound in the context of pain is unavailable, these general principles would guide the design and synthesis of new analogs to probe the structural requirements for any potential antinociceptive activity.

Applications and Future Directions in Chemical and Biomedical Research

Role as Chemical Building Blocks and Precursors

4-Fluoro-2-(trifluoromethyl)benzamide serves as a crucial intermediate and starting material in the synthesis of a variety of more complex molecules. The presence of the reactive benzamide (B126) functional group, along with the electron-withdrawing fluorine and trifluoromethyl substituents, influences the reactivity of the aromatic ring, making it a versatile precursor for the creation of diverse chemical entities. Its utility is particularly notable in the generation of derivatives with potential biological activities. The strategic placement of the fluorine and trifluoromethyl groups can significantly impact the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, properties that are highly desirable in medicinal chemistry.

The synthesis of various biologically active compounds often commences with precursors like 4-fluoro-2-(trifluoromethyl)benzoyl chloride, which is a direct derivative of this compound's corresponding carboxylic acid. This highlights the foundational role of the 4-fluoro-2-(trifluoromethyl)phenyl moiety in constructing larger, more elaborate molecular architectures for research and development.

Development as Potential Therapeutic Agents

The structural attributes of this compound and its derivatives have positioned them as promising candidates in the quest for new therapeutic agents. The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability and improve the pharmacokinetic profile of a compound.

Drug Discovery and Lead Optimization

In the realm of drug discovery, the this compound scaffold has been utilized in the design of novel inhibitors for various biological targets. For instance, derivatives incorporating this moiety have been investigated as potential anticancer agents. The process of lead optimization is critical in refining the biological activity and physicochemical properties of a potential drug candidate. This involves systematically modifying the lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. For benzamide derivatives, this can include altering substituents on the phenyl ring or the amide nitrogen. The goal is to maximize the therapeutic benefit while minimizing potential off-target effects.

A key aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The introduction of fluorine and trifluoromethyl groups, as seen in this compound, is a strategic approach to modulate these properties favorably.

Preclinical Development Considerations

Following successful lead optimization, a drug candidate enters preclinical development, a phase that involves a comprehensive evaluation of its safety and efficacy before it can be tested in humans. This stage includes in vitro and in vivo studies to determine the compound's pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body).

While specific preclinical data for this compound is not extensively available in the public domain, the general considerations for compounds in this class would involve rigorous testing for toxicity, metabolic stability, and efficacy in relevant animal models of disease. For example, in the context of cancer, this would involve assessing the compound's ability to inhibit tumor growth in vivo.

Integration of Experimental and Computational Approaches in Drug Design

Modern drug design heavily relies on the synergy between experimental and computational methods. For compounds like this compound and its derivatives, computational tools play a vital role in predicting their interaction with biological targets. Techniques such as molecular docking and pharmacophore modeling can provide insights into the binding modes and structure-activity relationships (SAR) of these molecules. These computational predictions then guide the synthesis and experimental testing of new analogs, creating an iterative cycle of design, synthesis, and evaluation that accelerates the drug discovery process.

For example, computational studies on fluorinated benzamides have been used to understand their interactions with targets like the cholesteryl ester transfer protein (CETP), where hydrophobic interactions were found to be crucial for the ligand-protein complex formation. mdpi.com Such studies help in the rational design of more potent and selective inhibitors.

Exploring Novel Biological Targets and Pathways

Research into the therapeutic potential of this compound derivatives is an ongoing endeavor, with scientists actively exploring new biological targets and pathways. The versatility of the benzamide scaffold allows for the generation of large libraries of compounds that can be screened against a wide array of targets. While established targets for benzamides include enzymes and receptors involved in cancer and infectious diseases, the unique electronic properties conferred by the fluoro and trifluoromethyl groups may enable these derivatives to interact with novel targets that have been previously underexplored. The identification of new biological targets for these compounds could open up new avenues for the treatment of various diseases.

Potential for Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is to target multiple pathways simultaneously, which can lead to synergistic effects and overcome drug resistance. While specific studies on the use of this compound in combination therapies are limited, its derivatives with demonstrated biological activity could be potential candidates for such strategies. For instance, a benzamide derivative that inhibits a specific cancer-related pathway could potentially be combined with a standard chemotherapeutic agent to enhance its efficacy. The development of synergistic drug combinations often involves extensive preclinical testing to identify optimal drug ratios and dosing schedules.

Emerging Research Areas for Fluorinated Benzamides

The strategic incorporation of fluorine into the benzamide scaffold continues to open new frontiers in chemical and biomedical research. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated benzamides attractive candidates for exploration in diverse scientific domains. researchgate.netmdpi.com Emerging research is currently focused on three principal areas: the development of next-generation therapeutic agents, the innovation of advanced agrochemicals, and the engineering of novel materials.

Therapeutic Agent Development

In medicinal chemistry, fluorinated benzamides are at the forefront of designing novel drugs for complex diseases. mdpi.comnih.gov A significant area of research is in the field of oncology.

Targeted Protein Degradation (TPD): Researchers are leveraging fluorinated benzamides to create novel binders for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. nih.gov These binders are crucial components of Proteolysis-Targeting Chimeras (PROTACs), a technology designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Studies have shown that adding fluorine atoms to benzamide derivatives can increase their binding affinity for CRBN, a critical factor in developing more effective protein degraders. nih.gov

Enzyme Inhibition for Cancer Therapy: Novel benzamide derivatives are being investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme vital for DNA damage repair in cancer cells. nih.gov One such derivative, compound 13f , demonstrated significant PARP-1 inhibitory effects and potent anticancer activity against human colorectal cancer cells in preclinical studies. nih.gov Furthermore, other benzamide derivatives are being developed to overcome multidrug resistance in cancer by inhibiting transporters like ABCG2, thereby restoring the efficacy of chemotherapeutic drugs. mdpi.com

Anticonvulsant and Antiangiogenic Agents: Research has also identified fluorinated benzamides with potential applications beyond cancer. A library of novel fluorinated N-benzamide enaminones yielded compounds with significant anticonvulsant activity in rodent models. researchgate.net In a separate line of research, polyfluorinated benzamides were synthesized and evaluated as inhibitors of angiogenesis, the formation of new blood vessels, which is a key process in tumor growth. nih.gov

Innovations in Agrochemicals

The agrochemical industry is increasingly turning to organofluorine chemistry to develop more effective and environmentally safer products. nih.govnih.govnumberanalytics.com Fluorinated benzamides and related structures are proving to be valuable scaffolds for new pesticides.

Fungicides and Herbicides: The introduction of fluorine and trifluoromethyl groups can significantly enhance the biological activity of agrochemicals. rhhz.net For instance, Fluopimomide, a fungicide with a trifluoromethyl pyridine (B92270) component and a tetrafluorobenzoic acid-derived amide structure, is effective against Oomycetes and Rhizoctonia diseases. rhhz.net Fluorinated sulphonamides, which share structural similarities with benzamides, are also being developed as effective herbicides and plant growth regulators. nih.gov The stability of the carbon-fluorine bond often leads to increased metabolic stability and a longer-lasting effect in the field. mdpi.comnih.gov

Advancements in Materials Science

Beyond biological applications, fluorinated benzamides are emerging as important tools in materials science, particularly in the field of crystal engineering.

Control of Crystal Structure: The substitution of hydrogen with fluorine in the benzamide structure can be used to control disorder within molecular crystals. nih.gov Studies on 2-fluorobenzamide have shown that even a small amount of fluorine incorporation is sufficient to suppress the severe disorder observed in benzamide crystals without altering the fundamental packing motif. nih.govacs.org This ability to fine-tune crystal organization is crucial for developing new organic materials with specific and predictable electronic and mechanical properties. acs.orgresearchgate.net

The following table summarizes key findings in these emerging research areas.

| Research Area | Compound Class/Example | Application | Key Research Findings | Reference |

|---|---|---|---|---|

| Therapeutic Agents | Fluorinated Benzamide Derivatives | Cereblon (CRBN) Binders for PROTACs | Fluorination increases binding affinity to CRBN compared to non-fluorinated analogs, enhancing potential for targeted protein degradation. | nih.gov |

| Therapeutic Agents | Benzamide Derivative 13f | PARP-1 Inhibition in Cancer | Exhibits potent PARP-1 inhibitory effect (IC50 = 0.25 nM) and significant antiproliferative activity against human colorectal cancer cells. | nih.gov |

| Therapeutic Agents | Fluorinated N-benzamide Enaminones | Anticonvulsants | Demonstrated good anticonvulsant activity in the 6-Hz 'psychomotor' rodent model. | researchgate.net |

| Agrochemicals | Fluopimomide | Fungicide | An innovative nicotinamide (B372718) fungicide effective for the management of Oomycetes and Rhizoctonia diseases. | rhhz.net |

| Materials Science | 2-Fluorobenzamide | Crystal Engineering | Substitution with fluorine in the ortho-position suppresses severe disorder in benzamide crystals, allowing for fine-tuning of crystal organization. | nih.govacs.org |

Q & A

Q. Methodological Focus

- NMR : and NMR confirm substitution patterns. For example, signals at δ 7.8–8.2 ppm (aromatic protons) and signals near -60 ppm (CF) are diagnostic .

- Mass Spectrometry : ESI-MS ([M+H] peaks at m/z 248–267) validates molecular weight and fragmentation pathways .

- Computational Models : Quantum chemical calculations (e.g., DFT) predict vibrational frequencies (IR) and electrostatic potentials, while QSPR models correlate substituent effects with solubility and logP .

How does the trifluoromethyl group influence the compound’s pharmacokinetic and target-binding properties?

Advanced Research Focus

The CF group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability via steric shielding of the amide bond. In enzyme inhibition studies, CF improves binding affinity to targets like Trypanosoma brucei enzymes by forming halogen bonds (e.g., C–F···H–N interactions) and hydrophobic contacts . Molecular docking (AutoDock Vina) and MD simulations reveal that CF stabilizes binding pockets with ΔG improvements of 2–3 kcal/mol compared to non-fluorinated analogs .

What are the challenges in interpreting conflicting bioactivity data for fluorinated benzamides?

Advanced Research Focus

Contradictory activity data often arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in synthetic batches. For example, residual benzoyl chloride (>5%) can yield false-positive inhibition in enzyme assays. Mitigation strategies include:

- HPLC-MS Purity Checks : Ensure >95% purity via reverse-phase chromatography .

- Dose-Response Redundancy : Replicate IC measurements across multiple plates to exclude edge effects .

- Counter-Screening : Test against off-target enzymes (e.g., human PPTases) to confirm selectivity .

How can high-throughput crystallography accelerate the development of fluorinated benzamide-based inhibitors?

Advanced Research Focus

High-throughput pipelines using SHELXC/D/E enable rapid phase determination for co-crystal structures. For example, in fragment-based drug discovery, 96-well crystallization plates with 0.1–0.3 mM compound concentrations yield diffracting crystals in 48 hours. Automated refinement (PHENIX) and validation (MolProbity) reduce structure-solution time from weeks to days . Case studies show that CF-containing fragments improve hit rates by 30% in kinase targets due to enhanced fragment binding entropy .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

- Storage : Desiccate at -20°C under argon to prevent hydrolysis of the amide bond.

- Solubility : Use DMSO (stock solutions >10 mM) for biological assays; avoid aqueous buffers with pH >8 to prevent deprotonation-induced precipitation .

- Safety : Follow OSHA guidelines for fluorinated compounds—use fume hoods and PPE to mitigate respiratory toxicity risks .

How do solvent and temperature affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Focus

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the benzamide carbonyl. At 60–80°C, reaction rates with primary amines increase 3-fold compared to room temperature. However, competing hydrolysis becomes significant above 50°C in aqueous mixtures (e.g., THF/HO), requiring strict anhydrous conditions . Kinetic studies (HPLC monitoring) show pseudo-first-order rate constants (k ≈ 0.02 min) in DMF at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.